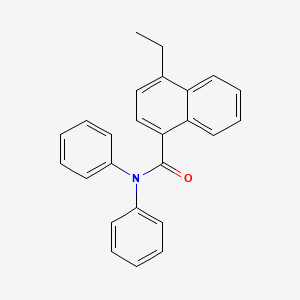

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide

Description

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide is a naphthalene-derived carboxamide featuring an ethyl group at the 4-position of the naphthalene ring and two phenyl substituents on the carboxamide nitrogen. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

4-ethyl-N,N-diphenylnaphthalene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO/c1-2-19-17-18-24(23-16-10-9-15-22(19)23)25(27)26(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLUGAJPRMXKGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C2=CC=CC=C12)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747756 | |

| Record name | 4-Ethyl-N,N-diphenylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824430-38-8 | |

| Record name | 4-Ethyl-N,N-diphenylnaphthalene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide typically involves the reaction of naphthalene derivatives with ethyl and diphenylamine groups under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure the correct formation of the compound.

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups.

Applications De Recherche Scientifique

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and reaction mechanism studies.

Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.

Industry: Used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism by which 4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways and processes, depending on the context of its use. The exact molecular targets and pathways are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Structural Modifications and Electronic Effects

The following table compares 4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide with key analogs, highlighting substituent variations and their implications:

Key Observations :

- Lipophilicity : The diphenyl and ethyl groups in the target compound increase lipophilicity compared to hydroxyl-containing analogs (e.g., CAS 82382-57-8 ), suggesting superior membrane permeability in biological systems.

- Steric Hindrance: Bulkier substituents (e.g., ethyl(isopropyl)amino in BP 15017 ) may reduce binding affinity to biological targets compared to the target compound’s simpler ethyl-phenyl arrangement.

Physicochemical Properties

- Solubility: Hydroxyl groups (e.g., in CAS 82382-57-8 ) improve aqueous solubility, whereas the target compound’s nonpolar substituents favor organic solvents.

- Thermal Stability : N,N-diphenyl carboxamides generally exhibit higher thermal stability (>250°C) due to aromatic stacking, advantageous for material science applications .

Activité Biologique

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide (CAS No. 824430-38-8) is a synthetic compound with potential biological activities that have garnered interest in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide is characterized by its unique molecular structure, which includes:

- Molecular Formula : C25H21N

- Molecular Weight : 357.45 g/mol

- Structural Features : The compound consists of a naphthalene core substituted with ethyl and diphenyl groups, which play a crucial role in its biological interactions.

The biological activity of 4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide is primarily mediated through its interactions with cellular targets, influencing various biochemical pathways:

- Hormonal Activity : This compound has been shown to interact with hormone receptors, particularly estrogen receptors, leading to altered gene expression and potential endocrine disruption. Such interactions can mimic or inhibit natural hormones, affecting cellular signaling pathways related to growth and metabolism .

- Anticancer Properties : Research indicates that 4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide exhibits antiproliferative effects against several cancer cell lines. Studies have reported IC50 values in the nanomolar range for various human cancer cell lines, suggesting significant potential as an anticancer agent .

- Cellular Effects : The compound influences cell cycle regulation and apoptosis. In laboratory settings, it has been observed to induce sub-G1 phase cell accumulation in cancer cells, indicating its ability to trigger apoptotic pathways .

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of 4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide:

- Anticancer Efficacy : A study evaluated the compound's efficacy against breast cancer cell lines (SKBR-3). Results indicated potent inhibition of cell proliferation at concentrations as low as 0.5 μM, with significant induction of apoptosis confirmed through increased levels of cleaved caspase-3 and PARP .

- Endocrine Disruption Analysis : Another investigation focused on the compound's potential as an endocrine disruptor. It was found to significantly alter gene expression profiles related to hormone regulation in vitro, raising concerns about its use in consumer products.

Toxicological Profile

While the therapeutic potential of 4-Ethyl-N,N-diphenyl-1-naphthalenecarboxamide is promising, it is essential to consider its toxicity profile:

- Dosage Effects : In animal models, low doses exhibited minimal toxicity; however, higher doses resulted in liver and kidney damage along with reproductive toxicity .

- Metabolic Pathways : The compound undergoes extensive metabolism via cytochrome P450 enzymes, leading to various metabolites that may also possess biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.